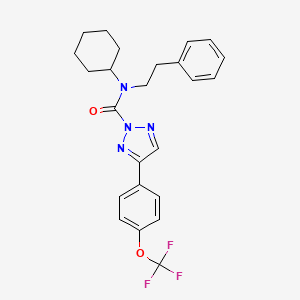![molecular formula C25H31NaO6S B608421 Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate CAS No. 91541-81-0](/img/structure/B608421.png)
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 649923 is a bioactive chemical.
Applications De Recherche Scientifique
Metabolism and Disposition
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate, also known as L-648,051, has been studied for its metabolism and disposition in rats and dogs. This compound is a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Studies have shown that after administration, the compound is rapidly declined in rat and dog plasma, indicating a quick half-life. The compound exhibits poor bioavailability due to efficient first-pass metabolism, with bioavailabilities varying depending on the administered dosage (Tocco et al., 1988).
Synthesis Processes
The synthesis of related compounds provides insight into the chemical properties and potential applications of Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate. For instance, the synthesis of 1‐[2‐hydroxy‐4‐(3‐sulfo‐1‐propyloxy)‐phenyl]‐ ‐3‐(3‐hydroxy‐4‐methoxyphenyl)‐propan‐1‐one‐1‐14C sodium salt involves complex chemical processes starting from sodium acetate-1-14C (Koltai et al., 1982).
Structural Studies
The compound's structure has been studied, contributing to a deeper understanding of its chemical behavior. For example, the crystal structure, spectroscopic, and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have been conducted to understand the compound's stability and reactivity (Kula et al., 2007).
Receptor Antagonist Properties
L-648,051 has been identified as a selective and competitive inhibitor of leukotriene D4, with significant implications for treating bronchial asthma and related diseases. Its activity as a leukotriene D4 receptor antagonist suggests potential therapeutic applications (Jones et al., 1986).
Bioremediation Applications
The compound's related substances have been studied for bioremediation applications. For instance, the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system indicates the potential of related chemical structures in environmental applications (Chhaya & Gupte, 2013).
Propriétés
Numéro CAS |
91541-81-0 |
|---|---|
Nom du produit |
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate |
Formule moléculaire |
C25H31NaO6S |
Poids moléculaire |
482.56 |
Nom IUPAC |
sodium (3S,4R)-4-(4-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)phenyl)-4-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C25H32O6S.Na/c1-4-6-21-22(12-11-20(17(3)26)25(21)30)31-13-5-14-32-19-9-7-18(8-10-19)24(29)16(2)15-23(27)28;/h7-12,16,24,29-30H,4-6,13-15H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,24+;/m0./s1 |
Clé InChI |
HYMFDMFIXDCBBD-HCGKRMLVSA-M |
SMILES |
O=C([O-])C[C@H](C)[C@@H](O)C1=CC=C(SCCCOC2=CC=C(C(C)=O)C(O)=C2CCC)C=C1.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L 649923; L-649923; L649923; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
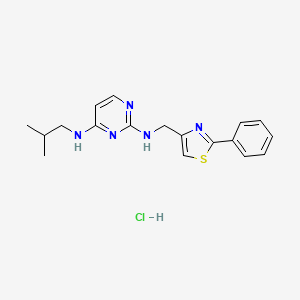
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
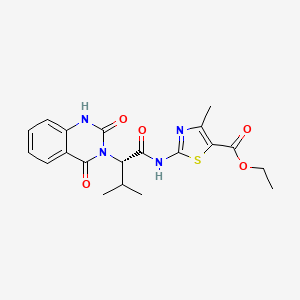
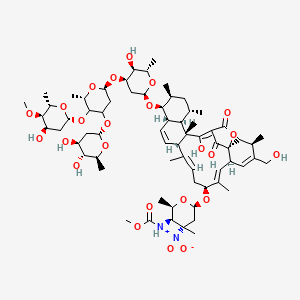
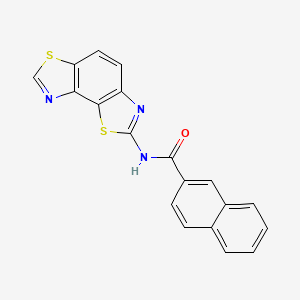
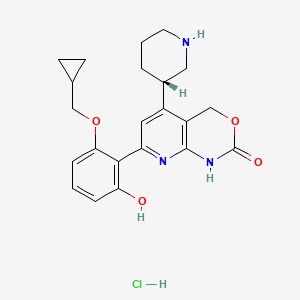
![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

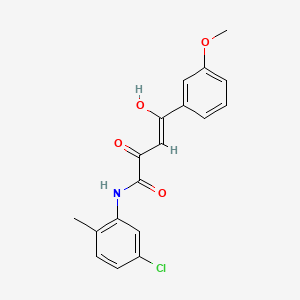
![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)
